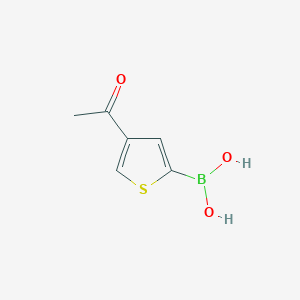

(4-Acetylthiophen-2-yl)boronic acid

Beschreibung

Contextual Significance of Thiophene-Based Boronic Acids in Modern Organic Synthesis and Chemical Biology

Thiophene-based boronic acids are a class of organic compounds that have gained immense importance in materials science and technology. researchgate.net Their value stems from their role as crucial building blocks in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemrxiv.org This powerful reaction allows for the efficient and selective formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors. chemrxiv.orgresearchgate.net Thiophene-containing molecules are of particular interest due to their presence in many pharmaceuticals and organic electronic materials, such as conductive polymers. researchgate.net

The boronic acid group itself is a versatile functional group. nih.govresearchgate.net It is relatively stable, generally exhibits low toxicity, and can be synthesized with ease. nih.gov In the realm of chemical biology, boronic acids are recognized for their ability to form reversible covalent bonds with diols, a feature present in many biological molecules like sugars and glycoproteins. wikipedia.org This unique interaction has led to their use in developing sensors for saccharides, enzyme inhibitors, and drug delivery systems. nih.govwikipedia.org For instance, the blockbuster anti-cancer drug Bortezomib contains a boronic acid moiety that is key to its mechanism of action, which involves inhibiting the proteasome. wikipedia.org

Historical Trajectories and Emerging Research Trends in Acetylated Thiophene (B33073) Boronic Acid Chemistry

The development of organoboron chemistry dates back to 1860, but the widespread use of boronic acids in synthesis, particularly the Suzuki coupling, surged in the late 20th century. chemrxiv.orgwikipedia.org Initially, research focused on simpler aryl boronic acids like phenylboronic acid. wikipedia.org Over time, the need for more complex and functionally diverse building blocks led chemists to explore heterocyclic boronic acids, including those based on thiophene.

The introduction of an acetyl group onto the thiophene boronic acid scaffold, creating compounds like (4-Acetylthiophen-2-yl)boronic acid and its isomer (5-Acetylthiophen-2-yl)boronic acid, represents a significant advancement. This functionalization serves several purposes. The acetyl group is an electron-withdrawing group, which can modify the electronic properties of the thiophene ring and influence the reactivity of the boronic acid in coupling reactions. Furthermore, the ketone of the acetyl group provides an additional reactive handle for subsequent chemical transformations, allowing for the creation of even more complex and diverse molecular structures.

Current research trends are focused on leveraging these multi-functional building blocks. Chemists are exploring their use in the synthesis of novel conjugated polymers for organic electronics, where the electronic properties of the acetylated thiophene unit can be fine-tuned. rsc.org In medicinal chemistry, these compounds are used as intermediates in the preparation of potential drug candidates, where the thiophene ring and acetyl group can interact with biological targets. sigmaaldrich.com

Strategic Importance and Prospective Research Avenues for this compound

The strategic importance of this compound lies in its role as a versatile, bifunctional building block. It provides a pre-functionalized thiophene core that can be readily incorporated into larger molecules via its boronic acid group, while the acetyl group remains available for further chemical modification. This "plug-and-play" characteristic is highly valuable in the rapid assembly of chemical libraries for drug discovery and materials science research. chemrxiv.orgresearchgate.net

Prospective research avenues for this compound are numerous. One key area is the development of novel inhibitors for enzymes where the acetylthiophene moiety can provide specific interactions within the active site. Researchers are also investigating its use in the synthesis of advanced materials. For example, incorporating this unit into covalent organic frameworks (COFs) could lead to new materials with tailored electronic and porous properties for applications in gas storage, catalysis, or electronics. nih.gov The exploration of its use in creating photochromic dyes and other functional materials is also an active area of investigation. sigmaaldrich.com

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₆H₇BO₃S |

| Molecular Weight | 169.99 g/mol |

| CAS Number | 452972-06-8 |

| Appearance | White to off-white powder or crystals |

| Melting Point | 133-138 °C sigmaaldrich.com |

| SMILES | CC(=O)c1sc(cc1)B(O)O |

| InChI Key | DCNMATSPQKWETQ-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-acetylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYSXWBDDIMHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665915 | |

| Record name | (4-Acetylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689247-77-6 | |

| Record name | (4-Acetylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetylthiophen 2 Yl Boronic Acid and Its Chemical Congeners

Direct Synthesis Approaches to the Thiophene (B33073) Boronic Acid Scaffold

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic acids, bypassing the need for pre-functionalized starting materials such as haloarenes. Iridium-catalyzed C-H borylation reactions have shown remarkable functional group tolerance, including the presence of an acetyl group.

One pertinent example is the iridium-catalyzed borylation of 3-acetylthiophene. This reaction directly installs a boronic ester group onto the thiophene ring, demonstrating the compatibility of the acetyl moiety with the catalytic system. The reaction typically proceeds with high regioselectivity, favoring borylation at the less sterically hindered C5 position. While this specific reaction yields 2-boryl-3-acetylthiophene, it underscores the principle that direct C-H activation is a viable strategy for synthesizing acetyl-substituted thiophene boronic acid derivatives.

Table 1: Iridium-Catalyzed C-H Borylation of 3-Substituted Thiophenes

| Entry | 3-Substituent | Catalyst System | Product(s) | Ratio (5-Boryl:2-Boryl) | Yield (%) |

| 1 | -H | [Ir(cod)Cl]₂/dtbpy | 2-Borylthiophene | - | 95 |

| 2 | -Me | [Ir(cod)Cl]₂/dtbpy | 2-Boryl-3-methylthiophene & 5-Boryl-3-methylthiophene | 1:8.9 | 85 |

| 3 | -OMe | [Ir(cod)Cl]₂/dtbpy | 2-Boryl-3-methoxythiophene & 5-Boryl-3-methoxythiophene | 1: >20 | 90 |

| 4 | -COMe | [Ir(cod)Cl]₂/dtbpy | 2-Boryl-3-acetylthiophene & 5-Boryl-3-acetylthiophene | >20:1 | 82 |

Functionalization Strategies for Acetyl Group Incorporation on the Thiophene Ring System

An alternative to direct borylation of an acetylated thiophene is the introduction of the acetyl group onto a pre-existing thiophene boronic acid or a suitable precursor. Friedel-Crafts acylation is a classic and effective method for this transformation. The reaction of a thiophene derivative with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., aluminum chloride), can introduce an acetyl group with high regioselectivity. For thiophene itself, acylation predominantly occurs at the 2-position.

To synthesize (4-Acetylthiophen-2-yl)boronic acid, a multi-step approach starting from a readily available thiophene derivative is often necessary. A common strategy involves the synthesis of a key intermediate, such as 2-bromo-4-acetylthiophene. This can be achieved through two primary routes:

Bromination of 2-acetylthiophene: The direct bromination of 2-acetylthiophene using reagents like N-bromosuccinimide (NBS) can lead to the desired 2-bromo-4-acetylthiophene, although regioselectivity needs to be carefully controlled to avoid the formation of other isomers.

Acylation of 3-bromothiophene: A more regioselective approach is the Friedel-Crafts acylation of 3-bromothiophene. The bromine atom directs the incoming acetyl group to the 5-position, which corresponds to the 4-position after subsequent borylation at the 2-position.

Once 2-bromo-4-acetylthiophene is obtained, it can be converted to the target boronic acid. This is typically achieved through a halogen-metal exchange reaction (e.g., using butyllithium) at low temperature, followed by quenching with a borate ester (e.g., trimethyl borate or triisopropyl borate) and subsequent hydrolysis. Alternatively, palladium-catalyzed borylation of 2-bromo-4-acetylthiophene with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) offers a milder and more functional group-tolerant approach.

Advanced Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to significantly reduced reaction times, improved yields, and enhanced selectivity. In the context of synthesizing thiophene boronic acid derivatives and their subsequent reactions, microwave irradiation can be particularly advantageous.

A notable application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of acetyl-substituted bromothiophenes with various boronic acids. For instance, the microwave-assisted Suzuki coupling of 2-acetyl-5-bromothiophene with a range of aryl and heteroarylboronic acids has been shown to proceed efficiently in water, a green solvent. These rapid and high-yielding reactions highlight the utility of microwave technology in the synthesis and derivatization of acetylated thiophenes. nih.govorganic-chemistry.orgresearchgate.net

Table 2: Microwave-Assisted Suzuki Coupling of 2-Acetyl-5-bromothiophene with Various Boronic Acids in Water nih.gov

| Entry | Boronic Acid | Product | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | 2-Acetyl-5-phenylthiophene | 1 | 95 |

| 2 | 4-Chlorophenylboronic acid | 2-Acetyl-5-(4-chlorophenyl)thiophene | 7 | 92 |

| 3 | 4-Methoxyphenylboronic acid | 2-Acetyl-5-(4-methoxyphenyl)thiophene | 7 | 98 |

| 4 | 4-Methylphenylboronic acid | 2-Acetyl-5-(4-methylphenyl)thiophene | 9 | 93 |

| 5 | Thiophene-2-boronic acid | 2-Acetyl-5-(2-thienyl)thiophene | 9 | 95 |

Development of One-Pot and Multicomponent Reaction Sequences for Boronic Acid Derivatives

A potential one-pot sequence could involve the in-situ generation of the organometallic intermediate from 2-bromo-4-acetylthiophene followed by borylation and subsequent derivatization without isolation of the intermediate boronic acid. For example, a palladium-catalyzed borylation of 2-bromo-4-acetylthiophene could be directly followed by a Suzuki-Miyaura cross-coupling reaction by the addition of a suitable aryl halide and a base to the same reaction vessel. This "borylation/Suzuki coupling" sequence streamlines the synthesis of more complex derivatives.

Multicomponent reactions (MCRs) that assemble three or more starting materials in a single operation are also powerful tools for generating molecular diversity. While not directly applied to the synthesis of the target molecule, MCRs have been developed for the synthesis of various boronic acid derivatives, offering a promising avenue for future synthetic design.

Derivatization to Pinacol Boronate Esters and Potassium Trifluoroborates for Enhanced Stability and Reactivity

Boronic acids can be prone to decomposition, particularly protodeboronation, under certain conditions. To enhance their stability and shelf-life, they are often converted into more robust derivatives such as pinacol boronate esters and potassium trifluoroborates.

Pinacol Boronate Esters: this compound can be readily converted to its corresponding pinacol ester by reaction with pinacol. This is typically achieved by heating the boronic acid with pinacol in a suitable solvent, often with azeotropic removal of water. The resulting pinacol ester is generally a more stable, crystalline solid that is easier to handle and purify by chromatography. Pinacol esters are widely used in cross-coupling reactions and can often be used directly without the need for conversion back to the boronic acid.

Potassium Trifluoroborates: Potassium trifluoroborate salts offer another stable and versatile alternative to boronic acids. They are prepared by treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂). The resulting trifluoroborates are typically crystalline, air-stable solids that are easy to handle. They exhibit unique reactivity in cross-coupling reactions and can be more resistant to protodeboronation than the corresponding boronic acids, making them particularly useful for challenging coupling reactions. The conversion of this compound to its potassium trifluoroborate salt would provide a stable and highly reactive building block for further synthetic applications. nih.govnih.gov

Catalytic Cross Coupling Reactions Employing 4 Acetylthiophen 2 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions of Acetylated Thiophene (B33073) Boronic Acids

The acetyl group on the thiophene ring introduces both electronic and steric factors that can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling reactions. The development of efficient catalytic systems for these specific substrates is therefore of significant interest.

Design and Evaluation of Palladium-Based Catalyst Systems and Ancillary Ligand Architectures for Selective Carbon-Carbon Bond Formation

The success of a Suzuki-Miyaura cross-coupling reaction is heavily reliant on the choice of the palladium catalyst and its associated ligands. nih.gov For the coupling of acetylated thiophene boronic acids, various palladium sources and ligand systems have been investigated to achieve optimal reactivity and selectivity.

Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.net However, the development of more active and robust catalyst systems often involves the use of specific ancillary ligands that can enhance the efficiency of the catalytic cycle. Bulky and electron-rich phosphine (B1218219) ligands, for instance, have been shown to be highly effective in promoting the coupling of challenging substrates. nih.govresearchgate.net One such example is the use of a catalyst system based on Pd(0) and a phosphine-based bulky ligand, which has demonstrated high efficiency in the Suzuki-Miyaura cross-coupling of thiophene-2-boronic ester with aryl bromides. nih.govresearchgate.net The design of these ligands often incorporates features that stabilize the palladium center and enhance its catalytic activity. nih.gov

The selection of the ligand can also address issues such as catalyst poisoning, which can occur with certain substrates or impurities. hes-so.ch For instance, the addition of triphenylphosphine (B44618) has been shown to mitigate the poisoning effects of solvent contaminants in Pd/C catalyzed Suzuki-Miyaura reactions. hes-so.ch

| Catalyst System | Ligand | Key Features | Application |

| Pd(OAc)₂/TPPTS | TPPTS (water-soluble) | "Ligandless" in the sense of not requiring traditional phosphine ligands in organic solvents. acs.org | Aqueous Suzuki cross-coupling reactions. acs.org |

| Pd₂(dba)₃/L1 | Bulky phosphine ligand | High efficiency for thiophene-containing polymers. nih.govresearchgate.net | Suzuki-Miyaura polymerization of thiophene derivatives. nih.govresearchgate.net |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | Effective for a range of substituted boronic acids. researchgate.net | Synthesis of 1,3-benzodioxole (B145889) derivatives. researchgate.net |

| Pd(dppf)Cl₂ | dppf | Tolerant of water and oxygen. | Cross-coupling of PyFluor with hetero(aryl) boronic acids. nih.gov |

Optimization of Reaction Parameters: Solvent Systems, Stoichiometric and Catalytic Base Equivalents, and Thermal/Microwave Conditions

The efficiency of Suzuki-Miyaura coupling reactions is highly dependent on the careful optimization of several key parameters.

Solvent Systems: The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of reactants and the stability of catalytic intermediates. hes-so.ch A variety of solvents have been employed, ranging from nonpolar solvents like toluene (B28343) and dioxane to polar aprotic solvents such as DMF and THF, as well as aqueous systems. hes-so.chresearchgate.netnih.govresearchgate.net The use of water as a solvent or co-solvent is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. hes-so.ch In some cases, aqueous solvent mixtures have been shown to provide superior results, especially for nitrogen-containing heterocyclic substrates. hes-so.chresearchgate.net For instance, a mixture of methanol (B129727) and water has been identified as an optimal solvent system for certain Suzuki-Miyaura reactions. researchgate.net The viscosity of the solvent can also play a crucial role, with less viscous solvents like THF sometimes leading to better performance in heterogeneous catalysis. hes-so.ch

Base Equivalents: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction, facilitating the transfer of the organic group from the boron atom to the palladium center. rsc.orged.ac.uk A wide range of bases have been utilized, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). researchgate.netresearchgate.netresearchgate.netnih.gov The choice of base can be crucial for achieving high yields and may depend on the specific substrates and solvent system. strath.ac.uk For example, K₂CO₃ has been found to be an effective base in 95% ethanol (B145695) for the synthesis of biphenyl (B1667301) derivatives. researchgate.net The amount of base used, whether stoichiometric or catalytic, also requires careful optimization.

Thermal/Microwave Conditions: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and increased product yields compared to conventional heating. nih.govresearchgate.net Microwave irradiation can accelerate reaction rates by rapidly and efficiently heating the reaction mixture. nih.govrsc.org This technique has been successfully applied to Suzuki-Miyaura cross-coupling reactions, including those performed in aqueous media. nih.govresearchgate.net For example, microwave-assisted Suzuki couplings have been shown to reduce reaction times from hours to minutes while improving yields. researchgate.net

| Parameter | Options | General Observations |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Alcohols, Water, Aqueous mixtures | Solvent choice affects solubility, reaction rate, and selectivity. hes-so.chnih.govresearchgate.net Aqueous systems offer green chemistry advantages. hes-so.ch |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOH | The base is crucial for transmetalation and its choice depends on the specific reaction. rsc.orged.ac.ukstrath.ac.uk |

| Heating | Conventional (thermal) heating, Microwave irradiation | Microwave heating can significantly reduce reaction times and improve yields. nih.govresearchgate.netrsc.org |

Comprehensive Analysis of Substrate Scope and Functional Group Compatibility in Diverse Coupling Partners

A key advantage of the Suzuki-Miyaura cross-coupling is its broad substrate scope and tolerance for a wide variety of functional groups. researchgate.net This is particularly important when working with functionalized substrates like (4-Acetylthiophen-2-yl)boronic acid. Research has demonstrated the successful coupling of various aryl and heteroaryl halides with different boronic acids, including those bearing electron-donating and electron-withdrawing groups. researchgate.netnih.gov

The reaction is generally tolerant of functional groups such as esters, ketones (like the acetyl group in the title compound), amides, and nitriles. nih.govnih.gov This compatibility allows for the synthesis of complex molecules without the need for extensive protecting group strategies. For instance, the nickel-catalyzed Suzuki-Miyaura coupling has been shown to tolerate sensitive functional groups under mildly basic conditions. nih.gov

The nature of the leaving group on the coupling partner also influences reactivity, with the general trend being I > Br > OTf > Cl. acs.org However, with the development of advanced catalyst systems, the coupling of less reactive aryl chlorides has become more feasible. acs.org

Investigations into Regioselectivity and Stereoselectivity in Thiophene-Boronic Acid Coupling Events

Regioselectivity: In cases where the coupling partner contains multiple potential reaction sites, achieving high regioselectivity is a significant challenge. For substituted thiophenes, the position of the coupling can be influenced by both electronic and steric factors. researchgate.net Research on the regioselective Suzuki-Miyaura coupling of substituted dibromopyridines has shown that the choice of catalyst can lead to a switch in the preferred site of reaction. researchgate.net Similarly, in the coupling of bis(triflates) of dihydroxyfluorenones, the first cross-coupling occurs selectively at the more sterically accessible and electronically favorable position. thieme-connect.de While specific studies on the regioselectivity of this compound are not detailed in the provided results, the general principles of electronic and steric control would apply.

Stereoselectivity: When the coupling partners are chiral, controlling the stereochemical outcome of the reaction is of paramount importance. Stereospecific cross-coupling reactions, where the stereochemistry of the product is directly related to the stereochemistry of the starting material, have been developed. nih.gov These reactions often involve the use of enantioenriched organoboron reagents. nih.govacs.org For example, stereospecific cross-coupling of secondary alkylboron nucleophiles with aryl chlorides has been achieved with inversion of configuration. acs.org Furthermore, stereodivergent synthesis, allowing for the formation of any possible stereoisomer of a product with multiple chiral centers, has been demonstrated through dual-catalysis strategies. nih.govacs.org While the acetylthiophene moiety itself is achiral, these principles become critical when it is coupled with chiral partners.

Elucidation of Mechanistic Pathways for Palladium-Catalyzed Transmetalation Processes

The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govacs.orgwildlife-biodiversity.comresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This step is often the rate-limiting step in the catalytic cycle. nih.gov

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. The exact mechanism of transmetalation has been a subject of considerable debate. rsc.orgnih.gov Two primary pathways have been proposed:

The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the Pd(II)-halide complex. rsc.orgnih.gov

The Oxo-Palladium Pathway: The base reacts with the Pd(II)-halide complex to form a more reactive Pd(II)-hydroxo or -alkoxo species, which then reacts with the neutral boronic acid. rsc.orged.ac.uk

Recent studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction between a palladium hydroxo complex and the boronic acid is the kinetically favored pathway. nih.gov The choice of base and solvent can influence which pathway is dominant. strath.ac.uk

Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, which forms the new carbon-carbon bond of the product and regenerates the catalytically active Pd(0) species. libretexts.org

A deeper understanding of these mechanistic pathways is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions. wildlife-biodiversity.comresearchgate.net

C-H Activation Methodologies Involving this compound

While the provided search results primarily focus on the Suzuki-Miyaura cross-coupling of this compound, the concept of C-H activation represents an increasingly important area of organic synthesis. C-H activation strategies aim to directly functionalize carbon-hydrogen bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Although no specific examples of C-H activation methodologies directly employing this compound were found in the search results, this class of compounds could potentially be involved in such transformations in several ways:

As a directing group: The acetyl and boronic acid functionalities could potentially act as directing groups to guide a transition metal catalyst to a specific C-H bond on the thiophene ring or a coupling partner.

As a coupling partner: In a C-H activation/cross-coupling reaction, this compound could serve as the nucleophilic partner that couples with a C-H activated substrate.

Further research would be needed to explore the potential of this compound in the context of C-H activation reactions.

Directed Ortho-Metalation and Site-Selective C-H Arylation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on the use of a directing metalation group (DMG) that coordinates to an organometallic base, typically an alkyllithium reagent, facilitating deprotonation at the adjacent ortho position. While boronic acids themselves are not typically used as directing groups in classical DoM due to their propensity to undergo nucleophilic attack by the organolithium reagent, they are pivotal in subsequent cross-coupling reactions with the metalated species.

In the context of thiophene chemistry, direct C-H arylation has become a prominent method for the formation of C-C bonds, often bypassing the need for pre-functionalized starting materials. The regioselectivity of these reactions is a critical aspect, with the inherent reactivity of the thiophene ring favoring functionalization at the α-positions (C2 and C5). However, achieving arylation at specific positions, especially in the presence of existing substituents, requires careful control of the reaction conditions and catalyst system.

While specific studies detailing the direct use of the boronic acid functionality of this compound as a directing group for ortho-metalation are scarce, the acetyl group itself can act as a weak directing group. More commonly, this boronic acid serves as the arylating agent in reactions with pre-metalated thiophene derivatives or in palladium-catalyzed direct C-H arylation reactions where the acetyl group influences the electronic properties of the boronic acid and the resulting product.

Research in the broader field of thiophene functionalization has demonstrated that palladium-catalyzed direct arylation can be highly regioselective. For instance, the direct arylation of thiophene derivatives with various aryl bromides can proceed with high efficiency and selectivity. The presence of an acetyl group at the 4-position of the thiophene ring in the boronic acid partner would be expected to influence the electronic nature of the coupling process, potentially affecting reaction rates and yields.

Oxidative C-H Functionalization Protocols Utilizing Boronic Acids as Coupling Reagents

Oxidative C-H functionalization has emerged as a highly attractive and atom-economical approach for the formation of C-C and C-heteroatom bonds. These reactions proceed via the activation of a C-H bond, often with a transition metal catalyst, followed by coupling with a suitable partner in the presence of an oxidant. Arylboronic acids are frequently employed as the coupling partner in these transformations.

Palladium-catalyzed oxidative C-H arylation of thiophenes with arylboronic acids has been shown to be an effective method for the synthesis of 2,5-disubstituted thiophenes. These protocols typically display high C5-selectivity on a 2-substituted thiophene core. In the context of this compound, it would serve as the source of the aryl group in the arylation of another thiophene or a different heterocyclic system.

A general representation of such a reaction is the coupling of a heterocycle (Het-H) with an arylboronic acid (Ar-B(OH)₂), catalyzed by a palladium salt in the presence of an oxidant.

Table 1: Hypothetical Oxidative C-H Arylation with a Thiophene Substrate

| Entry | Heterocycle | Boronic Acid | Catalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Formylthiophene | This compound | Pd(OAc)₂ | Ag₂CO₃ | Dioxane | Data not available |

| 2 | Thiazole | This compound | Pd(TFA)₂ | Benzoquinone | t-AmylOH | Data not available |

This table is illustrative and does not represent experimentally verified results for the specified boronic acid.

The acetyl group on the this compound would likely influence its reactivity in such couplings. Electron-withdrawing groups on the boronic acid can sometimes lead to lower yields in Suzuki-Miyaura coupling, and a similar effect might be observed in oxidative C-H arylation. However, the specific conditions, including the choice of catalyst, oxidant, and solvent, play a crucial role and can be optimized to achieve the desired transformation. Research has shown that even thiophenes bearing an acetyl group can undergo C-H functionalization, indicating the feasibility of such reactions. rsc.org

Examination of Chelation-Assisted C-H Bond Activation Mechanisms

Chelation-assisted C-H bond activation is a powerful strategy to control the regioselectivity of C-H functionalization reactions. A directing group on the substrate coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization.

While the boronic acid group itself is not a classical chelating group for this purpose, the acetyl group in this compound could potentially play a role in directing C-H activation on a suitable substrate if the boronic acid is first incorporated into a more complex molecule.

More directly relevant is the use of substrates bearing a chelating group that can direct the arylation with this compound. For example, a thiophene derivative with a directing group at the 3-position can selectively undergo C-H arylation at the C2 or C4 position. The acetyl group of the incoming boronic acid would primarily exert an electronic effect on the transmetalation step of the catalytic cycle.

The mechanism of chelation-assisted C-H activation typically involves the formation of a cyclometalated intermediate. For a generic substrate with a directing group (DG), the catalytic cycle can be simplified as follows:

Coordination of the directing group to the metal center (e.g., Pd).

Regioselective C-H activation to form a palladacycle.

Oxidative addition of the coupling partner (if necessary, depending on the catalytic cycle).

Transmetalation with the boronic acid, in this case, this compound.

Reductive elimination to form the C-C bond and regenerate the active catalyst.

Development of Dual Catalysis Systems Incorporating Boronic Acids for Enhanced Reactivity

Dual catalysis, the simultaneous use of two distinct catalysts to promote a single transformation that is not possible with either catalyst alone, has opened up new avenues in synthetic chemistry. These systems can enable novel reaction pathways and enhance reactivity and selectivity.

In the context of reactions involving boronic acids, a dual catalysis system might involve one catalyst to activate the C-H bond of a substrate and another to facilitate the cross-coupling with the boronic acid. For instance, a photoredox catalyst could be used in conjunction with a transition metal catalyst. The photoredox catalyst can generate a reactive intermediate from one of the coupling partners, which then enters the catalytic cycle of the transition metal catalyst.

While specific examples of dual catalysis systems employing this compound are not readily found in the literature, the concept is applicable. A hypothetical dual catalytic system could involve the use of a photoredox catalyst to generate a radical species from a suitable precursor, which then undergoes a palladium-catalyzed coupling with this compound.

Another possibility is the combination of an enzyme and a metal catalyst. The enzyme could perform a highly selective transformation on a substrate, which then undergoes a metal-catalyzed cross-coupling with the boronic acid. The acetyl group on the thiophene ring could be a site for enzymatic recognition or transformation in a suitably designed system.

The development of such dual catalysis systems requires careful matching of the catalysts and reaction conditions to ensure compatibility and efficient turnover of both catalytic cycles. The potential benefits include milder reaction conditions, broader substrate scope, and access to previously unattainable molecular architectures.

Advanced Applications of 4 Acetylthiophen 2 Yl Boronic Acid in Interdisciplinary Chemical Sciences

Medicinal Chemistry and Biological Applications

The inherent properties of (4-Acetylthiophen-2-yl)boronic acid make it a valuable scaffold in the design and synthesis of new therapeutic agents. Its applications in medicinal chemistry are diverse, ranging from the construction of complex heterocyclic frameworks to its use in targeted drug delivery and molecular sensing.

Strategic Synthesis of Bioactive Heterocyclic Frameworks Incorporating Thiophene (B33073) Boronic Acid Moieties

Heterocyclic compounds are fundamental to medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. ijnrd.org The thiophene ring, in particular, is a common motif in many biologically active molecules. The boronic acid group of this compound serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the efficient formation of carbon-carbon bonds, enabling the linkage of the thiophene core to other aromatic or heterocyclic systems. nih.govchemimpex.com

This synthetic strategy is crucial for creating libraries of diverse molecules that can be screened for biological activity. ijnrd.orgeprajournals.com For instance, the synthesis of novel quinazoline (B50416) derivatives with antiproliferative properties has been achieved through such coupling reactions. nih.gov The ability to readily introduce the (4-acetylthiophen-2-yl) moiety into larger, more complex structures provides a powerful tool for medicinal chemists to explore new chemical space and develop novel drug candidates. ijnrd.orgcooper.edu

Exploration in Drug Discovery and Development, Including Poly(ADP-ribose) Polymerase (PARP) Inhibition

The application of thiophene derivatives extends to the development of inhibitors for various enzymes, including poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a class of drugs that have shown significant promise in cancer therapy, particularly for tumors with defects in DNA repair pathways. nih.gov These inhibitors function by preventing cancer cells from repairing their DNA, leading to cell death. nih.gov

While direct studies on this compound as a PARP inhibitor are not extensively documented in the provided search results, the broader class of thiophene-containing compounds has been investigated for their potential in this area. The structural features of the thiophene ring can be tailored to fit into the active site of PARP enzymes. The development of PARP inhibitors is an active area of research, and the versatility of thiophene boronic acids makes them attractive starting points for the synthesis of new and more potent inhibitors. nih.govnih.gov

Assessment of Antimicrobial Activities and Other Pharmacological Profiles

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. nih.gov Organoboron compounds, including those with thiophene scaffolds, have emerged as a promising class of molecules with potential antimicrobial and antibiofilm activities. nih.govnih.gov Boronic acids can exhibit their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes. nih.gov

Studies have shown that certain thiophene derivatives possess antibacterial and antifungal properties. nih.govmdpi.commdpi.com For example, halogenated phenylboronic acids have demonstrated efficacy against pathogenic Vibrio species. nih.gov While the specific antimicrobial profile of this compound is not detailed in the provided results, its structural similarity to other bioactive organoboron compounds suggests its potential as a lead structure for the development of new antimicrobial agents. Further research is warranted to evaluate its efficacy against a broad spectrum of microbial pathogens. nih.govnih.gov

Design of Molecular Recognition and Sensing Systems Based on Boronic Acid-Diol Interactions

A key feature of boronic acids is their ability to form reversible covalent bonds with diols, which are molecules containing two hydroxyl groups. nih.govnih.govfourwaves.com This interaction is the basis for the development of sophisticated molecular recognition and sensing systems. nih.govmanchester.ac.uk These systems can be designed to detect the presence of specific biologically important molecules, such as saccharides (sugars), which are rich in diol functionalities. nih.govresearchgate.net

Fluorescent sensors incorporating boronic acids have been developed to detect saccharides. nih.gov The binding of a saccharide to the boronic acid can trigger a change in the fluorescence properties of the sensor molecule, providing a detectable signal. nih.govmanchester.ac.uk This principle can be applied to create diagnostic tools for various diseases associated with altered sugar levels. The this compound, with its inherent boronic acid group, is a suitable candidate for incorporation into such sensing platforms. fourwaves.com

Materials Science and Functional Materials Development

The unique electronic and optical properties of thiophene-based molecules make them highly attractive for applications in materials science, particularly in the field of organic electronics. chemimpex.comoup.comnih.gov

Integration into Organic Electronic Materials and Conjugated Polymer Architectures

Conjugated polymers, which consist of alternating single and double bonds, are the cornerstone of organic electronics. ep2-bayreuth.deacs.org Polythiophenes, polymers derived from thiophene monomers, are among the most extensively studied classes of conjugated polymers due to their excellent charge-transport properties and environmental stability. nih.govep2-bayreuth.de

This compound can be utilized as a monomer in the synthesis of novel conjugated polymers. oup.comep2-bayreuth.de The boronic acid functionality facilitates polymerization through cross-coupling reactions, allowing for the creation of well-defined polymer structures. nih.govrsc.org The acetyl group on the thiophene ring can be used to fine-tune the electronic properties of the resulting polymer, such as its energy levels (HOMO-LUMO gap) and charge carrier mobility. ep2-bayreuth.de These properties are critical for the performance of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The ability to tailor the polymer's properties through chemical modification of the monomer is a key advantage of using building blocks like this compound. acs.org

Elucidation and Manipulation of Photophysical Properties for Optoelectronic Devices

The unique electronic characteristics of this compound, which combine an electron-withdrawing acetyl group and an electron-donating thiophene ring bearing a boronic acid moiety, make it a compelling building block for advanced optoelectronic materials. Its structure is integral to the design of push-pull chromophores, which are fundamental to various optical and electronic applications. beilstein-journals.org In such systems, the thiophene ring acts as a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) from a donor to an acceptor group upon photoexcitation. nih.govrsc.org

The photophysical properties of materials derived from this compound can be precisely tuned. For instance, modifying the electron-donating or accepting strength of substituents on the thiophene ring can lead to significant shifts in absorption and emission spectra. nih.govrsc.org Research on analogous D–π–A thiophene derivatives has shown that enhancing the ICT character, for example by replacing a methoxy (B1213986) group with a stronger dimethylamine (B145610) donor, results in a substantial bathochromic (red) shift in fluorescence emission. nih.gov This principle allows for the rational design of molecules that absorb and emit light at specific wavelengths, a crucial requirement for devices like organic light-emitting diodes (OLEDs) and sensors.

Furthermore, the photophysical behavior of these molecules is highly sensitive to their environment, a phenomenon known as solvatochromism. nih.govrsc.org Studies on similar thiophene-based push-pull compounds have demonstrated a significant red shift in emission spectra when moving from nonpolar to polar solvents, indicating a larger dipole moment in the excited state. nih.govscispace.com This sensitivity can be exploited in the development of chemical sensors and probes. The introduction of the boronic acid group also offers a pathway to create boron-based dyes, such as BODIPY (boron-dipyrromethene) analogues. rsc.orgacs.org Fusing a thiophene ring to a BODIPY core has been shown to reduce the energy gap between the singlet and triplet excited states, which can enhance intersystem crossing and the generation of singlet oxygen, a property utilized in photodynamic therapy. rsc.org

The table below summarizes the solvatochromic effects on the photophysical properties of two representative D-π-A thiophene-based compounds, illustrating the tunability of these systems.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| MOT | Cyclohexane | - | - | - |

| DMSO | - | - | 66 | |

| DMAT | Cyclohexane | ~36 (relative to MOT) | - | - |

| DMSO | ~44 (relative to MOT) | - | 162 | |

| Data derived from studies on 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT). nih.govrsc.org |

Exploration of Aggregation-Induced Emission (AIE) Enhancement in Boronic Acid Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govrsc.org This effect is the opposite of the more common aggregation-caused quenching (ACQ) observed in many planar dyes, which lose their fluorescence in the aggregated state due to strong π–π stacking interactions. acs.orgnih.gov The AIE phenomenon has significant potential for applications in optoelectronics, chemical sensors, and biomedical probes. nih.govrsc.orgnih.gov

Boronic acid derivatives have emerged as a promising class of molecules exhibiting AIE. nih.govrsc.org The mechanism often involves the restriction of intramolecular motion (RIM) in the aggregated state. In solution, the molecules can undergo various rotational and vibrational motions that provide non-radiative decay pathways for the excited state, thus quenching fluorescence. nih.govrsc.org Upon aggregation, these motions are physically constrained, which blocks the non-radiative channels and forces the molecule to release its energy via radiative decay, i.e., fluorescence.

While direct studies on the AIE properties of this compound are not extensively documented, the behavior of analogous structures provides valuable insights. For example, 2-aminophenylboronic acid exists as a dimeric structure that is AIE-active, exhibiting a high fluorescence quantum yield of 81.3% in the solid state. nih.gov Its AIE mechanism is attributed to an ordered molecular packing that avoids the π–π stacking that typically causes quenching. nih.govrsc.org Similarly, certain boron-difluoride dyes with asymmetric structures have been designed to be AIE-active, showing enhanced emission in the aggregate state due to the formation of H(J)-aggregates that restrict intramolecular motion. nih.govrsc.org

The structure of this compound, with its potential for hydrogen bonding via the boronic acid group and intermolecular interactions involving the thiophene and acetyl moieties, suggests it could be a candidate for designing novel AIE materials. The interplay between the acetyl group and the boronic acid could lead to unique packing arrangements in the solid state, potentially promoting AIE. The lack of planarity and the possibility of forming specific, non-quenching aggregates are key design principles for new AIE-active molecules. acs.org

The table below compares the AIE characteristics of a known AIE-active boronic acid dimer with its non-AIE-active isomers.

| Compound | State | Emission Characteristic | Fluorescence Quantum Yield (ΦF) | AIE Activity |

| 2-APBA dimer | Aqueous Solution | Strong Emission (aggregates) | - | Active |

| 2-APBA dimer | Solid State | Intense Fluorescence | 81.3% | Active |

| 3-APBA | Solid State | Weak Fluorescence | - | Not Active |

| 4-APBA | Solid State | Weak Fluorescence | - | Not Active |

| Data for aminophenylboronic acid (APBA) isomers. nih.gov |

Fabrication of Functional Films and Composite Materials for Advanced Technologies

This compound serves as a versatile building block for the fabrication of functional films and composite materials with applications in advanced technologies such as organic electronics and sensing. cnr.itnumberanalytics.com The thiophene unit is a cornerstone of many organic semiconducting materials due to its chemical robustness, tunable electronic properties, and tendency to form ordered structures that facilitate charge transport. cnr.itmdpi.com Materials based on thiophene derivatives are increasingly used in organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), and organic thin-film transistors (OTFTs). numberanalytics.commdpi.com

The presence of reactive functional groups on the thiophene ring is crucial for creating polymers and composite materials. The acetyl group in this compound can act as a reactive site for polymerization or for grafting the molecule onto other materials. For example, research on thiophene-aldehyde derivatives has shown that the aldehyde group can be used for cross-linking polymer chains or for attaching functional nanoparticles to create fluorescent semiconducting films. acs.orgresearchgate.net Similarly, the acetyl group offers a chemical handle for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Furthermore, polymers derived from functionalized thiophenes can be processed to form thin films with strong adhesion to substrates like indium tin oxide (ITO), which is essential for creating stable electronic devices. acs.orgresearchgate.net Electropolymerization is one method used to create such adhesive films directly on electrode surfaces. acs.org The boronic acid group itself provides another avenue for creating functional materials. Boronic acids are known to interact with diols, including sugars and certain glycoproteins, which opens up possibilities for developing chemosensors. A film or composite material incorporating this compound could potentially be designed to detect biologically important diol-containing molecules through changes in its optical or electronic properties.

The combination of the semiconducting thiophene backbone with the reactive acetyl and boronic acid functionalities allows for the creation of multifunctional materials. These materials can be integrated into devices that not only have specific electronic or optoelectronic functions but can also be tailored for enhanced stability, processability, and surface adhesion. mdpi.comacs.org

The table below lists examples of thiophene-based materials and their applications in advanced technologies.

| Material Type | Key Structural Unit | Application | Reference |

| Push-Pull Organic Semiconductor | Triphenylamine-Thienothiophene-Dicyanovinyl | Vacuum-Deposited Organic Photovoltaics | mdpi.com |

| Thiophene-based Polymer | Poly(3-hexylthiophene) (P3HT) | Organic Solar Cells (Donor Material) | numberanalytics.com |

| Functionalized Polymer Film | Aldehyde-bearing Thiophene Polymer | Adhesive Semiconducting Electrodes, Functionalizable Surfaces | acs.orgresearchgate.net |

| Fused-Thiophene Dye | Dithienothiophene (DTT) and Pyrene based | Dye-Sensitized Solar Cells | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 4 Acetylthiophen 2 Yl Boronic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of (4-Acetylthiophen-2-yl)boronic acid, offering precise information about the hydrogen, carbon, and boron atoms within the molecule.

Proton (¹H) and Carbon (¹³C) NMR for Detailed Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information for confirming the molecular framework of this compound.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the range of δ 2.5 ppm. The two protons on the thiophene (B33073) ring are in different chemical environments and would appear as two distinct doublets in the aromatic region (δ 7.0-8.5 ppm), with their coupling constant revealing their spatial relationship. A broad singlet, which can exchange with D₂O, is anticipated for the hydroxyl protons of the boronic acid group, with a chemical shift that can vary significantly depending on concentration and solvent (typically δ 8.0-9.0 ppm). rsc.orgresearchgate.net

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The carbon of the methyl group would resonate at the high-field end of the spectrum (around δ 25-30 ppm). libretexts.org The thiophene ring carbons would appear in the aromatic region (δ 125-150 ppm), with the carbon directly bonded to the boron atom (C2) showing a characteristic shift. libretexts.orgoregonstate.edu The acetyl carbonyl carbon (C=O) would be found significantly downfield, typically in the δ 190-200 ppm range. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -C(O)CH₃ | ~2.5 | Singlet (s) | -C(O)CH₃ | ~27 |

| Thiophene-H (H3/H5) | ~7.8 - 8.2 | Doublet (d) | Thiophene-C (C3/C5) | ~135 - 140 |

| Thiophene-H (H3/H5) | ~8.2 - 8.5 | Doublet (d) | Thiophene-C (C4) | ~145 |

| -B(OH)₂ | ~8.0 (broad) | Singlet (s) | Thiophene-C-B (C2) | ~150 |

| C=O | ~195 |

Boron (¹¹B) NMR for Probing Boronic Acid Speciation and Reactivity

Boron-11 (¹¹B) NMR is a powerful technique for directly observing the boron center and understanding its chemical state. nih.gov Boronic acids exist in equilibrium between a neutral, trigonal planar (sp²) form and, in the presence of Lewis bases (like water or hydroxide (B78521) ions), an anionic, tetrahedral (sp³) boronate species. nsf.gov

This structural change is readily detected by ¹¹B NMR. The sp² hybridized boron atom of the free boronic acid typically resonates in the range of δ 28-33 ppm. sdsu.edubiotech-asia.org Upon conversion to the sp³ hybridized tetrahedral boronate, the boron nucleus becomes more shielded, resulting in a characteristic upfield shift to approximately δ 3-9 ppm. nsf.govnih.gov The relative integration of these two signals can be used to determine the pKa of the boronic acid and study its binding affinity with diols or other nucleophiles. nsf.gov

Table 2: Boron Speciation and Corresponding ¹¹B NMR Chemical Shifts

| Boron Species | Hybridization | Geometry | Expected ¹¹B δ (ppm) |

|---|---|---|---|

| This compound | sp² | Trigonal Planar | ~28 - 33 |

| (4-Acetylthiophen-2-yl)boronate | sp³ | Tetrahedral | ~3 - 9 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the two thiophene ring protons (H3 and H5), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (a one-bond correlation). sdsu.eduyoutube.com It allows for the definitive assignment of each carbon signal based on its attached, and usually already assigned, proton. For example, the proton signal at ~2.5 ppm would show a correlation to the carbon signal at ~27 ppm, confirming the CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three (and sometimes four) bonds. sdsu.eduyoutube.com It is crucial for piecing together the molecular skeleton, especially around quaternary carbons (carbons with no attached protons). Key expected HMBC correlations would include:

The methyl protons (~2.5 ppm) to the carbonyl carbon (~195 ppm) and the C4 of the thiophene ring.

The thiophene protons to other carbons within the ring and to the carbonyl carbon.

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Purpose | Expected Key Correlation |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Shows H-H coupling | Thiophene H3 ↔ Thiophene H5 |

| HSQC | ¹H ↔ ¹³C (1-bond) | Links protons to their carbons | CH₃ protons ↔ CH₃ carbon |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Establishes connectivity across atoms | CH₃ protons ↔ C=O carbon |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₆H₇BO₃S. alfa-chemistry.comcymitquimica.compharmaffiliates.com HRMS analysis would be expected to yield a measured mass that matches the calculated exact mass to within a few parts per million (ppm), providing unequivocal confirmation of the molecular formula.

Table 4: Molecular Formula and Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇BO₃S |

| Molecular Weight | 169.99 g/mol |

| Calculated Exact Mass | 170.02100 u alfa-chemistry.com |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

FT-IR and Raman spectroscopy probe the vibrational modes of the molecule, providing valuable information about the functional groups present.

The FT-IR spectrum would be dominated by several characteristic absorption bands. A strong, sharp band around 1660-1680 cm⁻¹ would correspond to the C=O stretching vibration of the acetyl ketone. A very broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded boronic acid group. Other significant peaks would include B-O stretching (~1350 cm⁻¹) and C-S stretching vibrations related to the thiophene ring.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic C-C and C=C stretching vibrations of the thiophene ring would be prominent. The B-O bond may also give rise to a detectable Raman signal. nih.govrsc.org Due to the low Raman scattering cross-section of boron atoms, specialized techniques like Surface-Enhanced Raman Spectroscopy (SERS) may be employed to enhance signals, especially to study how the molecule's orientation and structure change in different pH environments. nih.govcas.cn

Table 5: Expected Vibrational Spectroscopy Peaks

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H Stretch | Boronic Acid (-B(OH)₂) | 3200 - 3600 (broad) | FT-IR |

| C-H Stretch | Aromatic (Thiophene) | ~3100 | FT-IR, Raman |

| C=O Stretch | Acetyl Ketone | 1660 - 1680 | FT-IR, Raman |

| C=C Stretch | Aromatic (Thiophene) | 1400 - 1600 | FT-IR, Raman |

| B-O Stretch | Boronic Acid | ~1350 | FT-IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies for Electronic Transitions

UV-Vis absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions within the molecule. The conjugated system, which includes the thiophene ring and the acetyl group, is expected to give rise to π → π* and n → π* electronic transitions, resulting in absorption in the UV region. The boronic acid group, with the empty p-orbital on the boron atom, can extend this conjugation. nih.gov

The UV-Vis absorption spectrum would likely show a strong absorption maximum (λ_max) characteristic of the acetylthiophene chromophore. Upon changes in pH, the hybridization of the boron atom shifts from sp² to sp³, which alters the electronic properties of the molecule. nih.gov This change from a neutral electron-withdrawing group to an anionic donor group can cause a shift in the absorption and emission spectra, a phenomenon used in the design of fluorescent sensors. nih.govmdpi.com

While many simple aryl boronic acids are not strongly fluorescent, the presence of the extended conjugated system may result in detectable fluorescence. The emission properties are often highly sensitive to the environment. researchgate.net For instance, an increase in solvent polarity or the binding of the boronic acid to a diol can significantly alter the fluorescence intensity and wavelength due to changes in internal charge transfer (ICT) characteristics. nih.govnih.gov

Single-Crystal X-ray Diffraction Analysis for Absolute Solid-State Structure Determination

A comprehensive search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the single-crystal X-ray diffraction data for this compound has not been publicly deposited or published as of the current date. Consequently, detailed research findings and data tables regarding its absolute solid-state structure, including crystallographic parameters such as unit cell dimensions, space group, and specific bond lengths and angles derived from a single-crystal X-ray analysis, are not available.

The determination of the three-dimensional arrangement of atoms in a crystalline solid is unequivocally achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on the molecular geometry, intermolecular interactions, and packing of molecules within the crystal lattice. For a compound like this compound, such an analysis would definitively elucidate the conformation of the acetyl and boronic acid groups relative to the thiophene ring and reveal the nature of any hydrogen bonding or other supramolecular interactions that govern its solid-state architecture.

While experimental data is not currently accessible, a hypothetical analysis would involve crystallizing the compound and exposing a single crystal to a focused X-ray beam. The diffraction pattern produced would be analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting data would typically be presented in tables summarizing the crystal data and structure refinement parameters, as well as tables of selected bond lengths and angles.

Given the absence of specific experimental data for this compound, a detailed discussion and the presentation of data tables as requested are not possible at this time. Further research involving the synthesis of suitable crystals and subsequent X-ray diffraction analysis would be required to obtain this fundamental structural information.

Computational and Theoretical Chemistry Investigations of 4 Acetylthiophen 2 Yl Boronic Acid

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a cornerstone of computational chemistry for determining a molecule's optimized geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state. For (4-Acetylthiophen-2-yl)boronic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net These parameters include bond lengths, bond angles, and dihedral angles.

While specific DFT studies on this compound are not abundant in the literature, calculations on related structures like 3-formyl-2-furanboronic acid have confirmed the planarity of similar molecules. researchgate.net For boronic acid derivatives, DFT calculations show that the boronic acid group's geometry is not significantly influenced by substituents on the aromatic ring. lodz.pl The hybridization of the boron atom is typically sp2, leading to a trigonal planar geometry around the boron, though this can change to sp3 in the presence of a Lewis base like a hydroxyl group. lodz.pl

The electronic structure analysis involves mapping the electron density distribution, which helps in understanding the molecule's polarity and reactivity sites. The distribution of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the electrophilic and nucleophilic centers within the molecule.

Table 1: Predicted Geometrical Parameters for a Related Thiophene (B33073) Derivative (Calculated) (Note: This data is for a representative thiophene derivative from a computational study and is used here for illustrative purposes.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=O | 1.23 | - |

| C-S | 1.72 | - |

| C-B | 1.55 | - |

| O-H | 0.97 | - |

| - | - | C-S-C: 92.5 |

| - | - | C-C-B: 125.0 |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net

For molecules like this compound, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO may be centered on the electron-withdrawing acetyl group and the boronic acid moiety. This distribution facilitates intramolecular charge transfer (ICT) from the thiophene ring to the acceptor groups upon electronic excitation. The HOMO-LUMO gap can be calculated using DFT and helps in predicting the molecule's electronic absorption properties. kyoto-u.ac.jp For instance, studies on other thiophene derivatives have shown that the energy gap can range from 3.9 to 4.6 eV. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap (Note: These values are illustrative, based on typical DFT calculations for similar organic molecules.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -1.45 |

| Energy Gap (ΔE) | 4.70 |

This table is interactive. You can sort and filter the data.

Computational Insights into Reaction Mechanisms, Transition State Structures, and Reaction Pathways

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally. For this compound, which is often used in cross-coupling reactions like the Suzuki-Miyaura reaction, DFT calculations can elucidate the entire reaction pathway. This includes the oxidative addition, transmetalation, and reductive elimination steps.

Researchers can model the structures and energies of reactants, intermediates, transition states, and products. researchgate.net This information helps in determining the activation energy for each step, thereby identifying the rate-determining step of the reaction. For boronic acids, computational studies have also explored mechanisms of degradation, for example, mediated by copper ions, and have suggested protective strategies. mdpi.com Understanding these pathways is essential for optimizing reaction conditions to improve yields and minimize side products.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis) through Quantum Chemical Methods

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computed molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted spectra serve as a powerful tool for structural confirmation.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks in an Infrared (IR) spectrum. nih.gov By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C=O of the acetyl group, the C-S bonds of the thiophene ring, and the O-H bonds of the boronic acid. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO energy gap and indicates the color and photochemical properties of the compound. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking for Biological Applications

This compound and its derivatives have potential as biologically active agents, and computational methods like QSAR and molecular docking are key to exploring this potential.

QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of thiophene derivatives, a predictive model can be built. rjraap.com This model can then be used to estimate the activity of new, unsynthesized compounds, guiding the design of more potent therapeutic agents.

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme (target). researchgate.netnih.gov For this compound, docking studies can identify potential biological targets and elucidate the binding interactions at the atomic level. nih.gov For example, boronic acids are known to act as inhibitors of serine proteases by forming a covalent bond with the active site serine residue. researchgate.net Docking simulations can reveal the binding affinity and the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties and Materials Design

Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. mdpi.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it. A key parameter is the first hyperpolarizability (β), which can be calculated using quantum chemical methods. researchgate.net

Molecules with large NLO responses typically possess a strong donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer. nih.gov In this compound, the thiophene ring can act as a π-bridge, the acetyl group as an acceptor, and if an appropriate donor group were added to the thiophene ring, the molecule could exhibit significant NLO properties. Computational studies on similar thiophene-based dyes have shown that strategic placement of donor and acceptor groups can dramatically enhance the NLO response. researchgate.netupce.cz These predictive calculations are essential for the rational design of new NLO materials.

Challenges, Methodological Limitations, and Future Research Trajectories

Strategies to Mitigate Protodeboronation and Enhance the Long-Term Stability of Thiophene (B33073) Boronic Acids

A significant challenge in the application of thiophene boronic acids, including (4-acetylthiophen-2-yl)boronic acid, is their susceptibility to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This undesired side reaction reduces yields in cross-coupling reactions and complicates purification and storage. wikipedia.org The stability of boronic acids is highly variable and depends on factors like pH and the electronic nature of the organic substituent. wikipedia.org For instance, aromatic boronic acids with electron-withdrawing groups can undergo a dissociative mechanism that is stabilized by acidic conditions. wikipedia.org

Several strategies are being explored to enhance the stability of boronic acids:

Derivative Formation: Conversion of boronic acids into boronate esters or organotrifluoroborates can improve stability. wikipedia.org N-methyliminodiacetic acid (MIDA) boronates, in particular, have emerged as air-stable derivatives that can undergo slow release of the active boronic acid under specific reaction conditions, minimizing decomposition. researchgate.netnih.gov This slow-release strategy is effective for various unstable boronic acids, including 2-heterocyclic derivatives. researchgate.netnih.gov While esterification is a common strategy, it does not universally guarantee increased stability against protodeboronation compared to the free acid. ed.ac.uk

Intramolecular Coordination: Creating stable intramolecular esters, such as boralactones, has been shown to dramatically enhance oxidative and protodeboronative stability. digitellinc.com This is achieved by reducing electron donation to the boron's p-orbital during the rate-limiting step of degradation. digitellinc.com The formation of a mixed anhydride (B1165640) with a carboxylic acid can increase oxidative stability by up to 10,000-fold while retaining the ability to form reversible covalent bonds. pnas.orgresearchgate.net

Optimized Reaction Conditions: The development of highly efficient catalysts that promote rapid cross-coupling can outcompete the rate of protodeboronation. wikipedia.org Additionally, the use of metal additives or carefully controlling the reaction pH can suppress this side reaction. wikipedia.org For some heteroaromatic boronic acids, the formation of a zwitterionic species at neutral pH can accelerate protodeboronation; adjusting the pH away from neutral can therefore increase stability. wikipedia.org

Future research will likely focus on developing predictive models for boronic acid stability and designing new protecting groups that offer robust stability and controlled, triggered release under specific catalytic conditions. acs.org

Development of Enantioselective and Diastereoselective Synthetic Methodologies for Chiral Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, its functional handles offer the potential for transformation into chiral derivatives. The development of stereoselective methods to achieve this remains a significant challenge.

Current research in organoboron chemistry points towards several promising avenues:

Chiral Auxiliaries and Reagents: The use of chiral diols to form chiral boronate esters can direct subsequent reactions. For example, enantiopure chiral MIDA equivalents can be used to isolate diastereomerically pure building blocks. acs.org

Asymmetric Catalysis: Designing chiral catalysts for reactions involving the boronic acid or its derivatives is a key goal. This could involve asymmetric hydroboration to create chiral centers or stereoselective cross-coupling reactions. Organoboron species can form dynamic covalent adducts that lead to highly organized transition states, enabling diastereoselective or enantioselective processes. nih.gov

Stereospecific Transformations: Leveraging the inherent reactivity of the boronic acid group for stereospecific transformations is another approach. For example, sequential hydroboration-protodeboronation reactions have been used to install a proton stereospecifically at a chiral center. wikipedia.org

Future work will need to focus on creating bespoke catalytic systems and chiral auxiliaries specifically tailored for thiophene-based boronic acids. The development of modular synthetic platforms that allow for the systematic and programmable elaboration of flat, 2-D fragments like this compound into complex 3-D architectures is a promising strategy for drug discovery and beyond. acs.org

Design of Next-Generation Highly Efficient and Sustainable Catalytic Systems for Boronic Acid Transformations

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of boronic acid chemistry. nih.gov However, conventional palladium catalysts often have limitations. nih.gov There is a continuous drive to develop next-generation catalytic systems that are more efficient, robust, sustainable, and compatible with a wider range of functional groups.

Key areas of development include:

Advanced Ligand Design: The development of bulky and electron-rich phosphine-based ligands has led to highly active catalyst systems that can achieve excellent yields with low catalyst loading and shorter reaction times, even for challenging substrates. nih.govresearchgate.net These advanced ligands can also enhance the lifetime and stability of the catalyst. nih.gov

Ligand-Free Systems: To improve the sustainability and cost-effectiveness of these reactions, ligand-free Suzuki couplings are being explored. rsc.org These systems often require very low palladium catalyst concentrations and offer high efficiency and good functional group compatibility for installing thiophene rings. rsc.org